molecular formula C8H5BrN2O B1339591 5-Bromo-1,6-naphthyridin-2(1H)-one CAS No. 105276-96-8

5-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No. B1339591
M. Wt: 225.04 g/mol
InChI Key: HBOWEWFBGYLXNY-UHFFFAOYSA-N
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Description

5-Bromo-1,6-naphthyridin-2(1H)-one is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 5-Bromo-1,6-naphthyridin-2(1H)-one, they do provide insights into the synthesis and properties of closely related naphthyridine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines is achieved through a reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of copper bromide (CuBr2). This process involves an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding the products in high yields under mild conditions . Similarly, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs is accomplished by chemical modification of pyridine derivatives and involves condensation reactions and debenzylation . These methods highlight the versatility and adaptability of synthetic strategies for naphthyridine derivatives.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can be modified to yield various substituents. The presence of bromine, as seen in the compounds discussed in the papers, suggests that halogenation is a common structural modification. This can significantly affect the electronic properties of the molecule and its reactivity . The structural analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a range of chemical reactions, which are influenced by their molecular structure. The presence of bromine, for example, can make the compound more reactive in certain substitution reactions. The synthesis processes described in the papers involve reactions such as hetero-Diels-Alder, condensation, bromination, and reductive amination, which are fundamental in constructing the naphthyridine core and introducing various functional groups . These reactions are essential for tailoring the properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are determined by their molecular structure and the nature of their substituents. The papers suggest that these compounds can be synthesized with high yields and purity, indicating good stability and tractability in synthetic processes . The presence of bromine and other substituents can influence properties such as solubility, melting point, and reactivity, which are important for the compound's application in chemical synthesis and potential drug development.

Scientific Research Applications

Antiproliferative Activity

5-Bromo-1,6-naphthyridin-2(1H)-one derivatives have been studied for their antiproliferative activity, particularly against breast cancer cell lines. These compounds are synthesized through regioselective palladium-catalyzed cross-coupling reactions. Their structural characterization highlights their potential in pharmaceutical research focused on cancer treatment (Guillon et al., 2017).

c-Met Kinase Inhibition

The 1,6-naphthyridine motif, when modified, shows bioactivity as c-Met kinase inhibitors. This is significant for its application in cancer therapy, where c-Met kinase plays a crucial role in cancer cell survival and metastasis. A specific study identified a new class of c-Met kinase inhibitor by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, showing effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells (Wang et al., 2013).

Synthesis and Biomedical Applications

1,6-Naphthyridin-2(1H)-ones are versatile heterocyclic compounds, serving as ligands for various receptors in the body, thus offering a broad spectrum of biomedical applications. Their synthesis and the diversity of substituents present at different positions on the naphthyridine core have been extensively studied, highlighting the compound's utility in pharmaceutical development for therapeutic applications (Oliveras et al., 2021).

Novel Organic Semiconductor Materials

4,8-Substituted 1,5-naphthyridines, closely related to the 1,6-naphthyridin-2(1H)-one structure, have been synthesized for use in organic semiconductors, demonstrating high thermal robustness and blue fluorescence, suitable for OLED applications. This indicates the potential of naphthyridine derivatives in electronic and optoelectronic devices (Wang et al., 2012).

Antibacterial Activity

Research into 1,8-naphthyridin-2(1H)-ones has also explored their potential antibacterial activity, with some derivatives showing inhibitory action against penicillin-binding protein 6, demonstrating efficacy against both gram-positive and gram-negative bacteria. This suggests their role in addressing antibiotic resistance and developing new antibacterial agents (Sakram et al., 2019).

properties

IUPAC Name

5-bromo-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOWEWFBGYLXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,6-naphthyridin-2(1H)-one

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